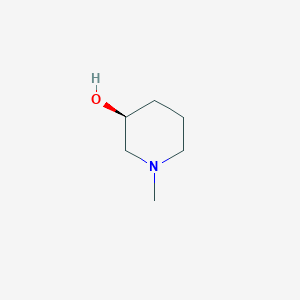

(S)-1-methylpiperidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-methylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKANCZCEGQDKGF-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-1-methylpiperidin-3-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of (S)-1-methylpiperidin-3-ol

This guide provides an in-depth exploration of this compound, a chiral synthetic building block of significant interest to researchers and professionals in drug development. We will move beyond a simple recitation of facts to delve into the causality behind its chemical behavior, spectroscopic characteristics, and handling protocols, offering field-proven insights for its practical application.

Introduction: A Key Chiral Synthon

This compound (CAS No: 62367-59-3) is a chiral organic compound featuring a piperidine ring substituted with a methyl group at the nitrogen atom (position 1) and a hydroxyl group at the chiral center (position 3).[1] Its structure combines a tertiary amine with a secondary alcohol, making it a versatile intermediate in organic synthesis. The "(S)" designation specifies the stereochemistry at the C-3 position, a critical feature that profoundly influences its interaction with biological systems and its utility in the synthesis of enantiomerically pure pharmaceuticals.[1]

The piperidine moiety is a common scaffold in medicinal chemistry, and the introduction of a chiral hydroxyl group provides a crucial handle for building molecular complexity and achieving target-specific biological activity.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound dictate its behavior in experimental settings, from reaction solvent selection to purification methods. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-1-methylpiperidin-3-ol | PubChem[2] |

| Molecular Formula | C₆H₁₃NO | PubChem[2] |

| Molecular Weight | 115.17 g/mol | PubChem[2] |

| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[1] |

| Boiling Point | 78-80 °C (at 15 Torr) | LookChem[3] |

| Density | ~1.00 g/mL | stenutz.com[4], LookChem[3] |

| Solubility | Soluble in water and various organic solvents | CymitQuimica[1] |

| InChIKey | UKANCZCEGQDKGF-LURJTMIESA-N | PubChem[2] |

The compound's solubility in both aqueous and organic media is a direct result of its dual functionality: the hydroxyl group can engage in hydrogen bonding with polar solvents like water, while the piperidine ring and methyl group provide nonpolar character, allowing for dissolution in organic solvents.[1]

Spectroscopic Signature and Structural Elucidation

Confirming the identity and purity of this compound is paramount. A multi-spectroscopic approach provides a self-validating system for structural verification.

Logical Workflow for Structural Analysis

The following workflow illustrates a standard, logical approach to confirming the structure of a synthesized or purchased batch of the target compound.

Caption: Logical workflow for the spectroscopic verification of this compound.

Expected Spectroscopic Data

| Technique | Feature | Expected Observation & Rationale |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z ≈ 115.10, corresponding to the monoisotopic mass [C₆H₁₃NO]⁺.[2] |

| Key Fragments | Fragments corresponding to the loss of •OH, •CH₃, or cleavage of the piperidine ring are expected. | |

| IR Spectroscopy | O-H Stretch | Broad peak at ~3300-3500 cm⁻¹, characteristic of an alcohol's hydrogen-bonded hydroxyl group. |

| C-H Stretch | Peaks at ~2850-3000 cm⁻¹ for aliphatic C-H bonds. | |

| C-N Stretch | Peak(s) around 1050-1250 cm⁻¹. | |

| ¹H NMR | -OH | A broad singlet, chemical shift is concentration and solvent dependent. |

| -CH(OH) | A multiplet around 3.5-4.0 ppm. Its proximity to the electron-withdrawing oxygen deshields this proton. | |

| -N-CH₃ | A singlet around 2.2-2.4 ppm. | |

| Piperidine Ring -CH₂- | A series of complex multiplets between ~1.5-3.0 ppm, resulting from diastereotopic protons and complex spin-spin coupling. | |

| ¹³C NMR | -CH(OH) | Signal at ~65-75 ppm, deshielded by the attached oxygen. |

| Piperidine Ring Carbons | Signals between ~20-60 ppm. | |

| -N-CH₃ | Signal around 40-45 ppm. |

Note: Specific chemical shifts can vary based on the solvent and instrument used. Data for the racemic mixture is available on public databases and serves as an excellent reference.[5][6]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its two functional groups.

Key Reaction Pathways

Caption: Key reaction pathways for this compound based on its functional groups.

-

Reactions of the Hydroxyl Group : The secondary alcohol is a versatile nucleophile.[1]

-

Esterification : It readily reacts with acyl chlorides or anhydrides in the presence of a base to form chiral esters.

-

Etherification : Deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) yields chiral ethers.

-

Oxidation : Reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions will convert the secondary alcohol to the corresponding ketone, 1-methylpiperidin-3-one.

-

-

Reactions of the Tertiary Amine : The nitrogen atom's lone pair of electrons makes it basic and nucleophilic.

-

Salt Formation : It reacts with acids to form piperidinium salts, which can be useful for purification or modifying solubility.

-

N-Oxidation : Treatment with oxidizing agents like hydrogen peroxide or m-CPBA yields the corresponding N-oxide.

-

Its role as a key intermediate in the synthesis of more complex molecules, including potential active pharmaceutical ingredients, is documented in various patents.[2][3][7][8]

Experimental Protocols: Best Practices

Protocol 1: Determination of Enantiomeric Purity via Chiral HPLC

Causality: Verifying the enantiomeric excess (e.e.) is critical, as the opposite enantiomer may have different or undesirable biological activity. Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers by passing them through a column containing a chiral stationary phase (CSP), leading to different retention times.

Methodology:

-

Sample Preparation : Prepare a stock solution of this compound at ~1 mg/mL in the mobile phase.

-

Instrumentation :

-

Column : Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent). The choice of column is crucial and often requires screening.

-

Mobile Phase : A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (DEA) (~0.1%) to improve peak shape for basic compounds.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.

-

-

Analysis :

-

Inject a small volume (e.g., 10 µL) of the sample.

-

Inject a sample of the racemic 1-methylpiperidin-3-ol to identify the retention times of both the (S) and (R) enantiomers.

-

Integrate the peak areas for the (S) and (R) enantiomers in the sample chromatogram.

-

-

Calculation :

-

Enantiomeric Excess (% e.e.) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100

-

Protocol 2: Safe Handling and Storage

Trustworthiness: A protocol is trustworthy only if it ensures user safety. This protocol is based on established safety data sheets (SDS) for this compound and its analogs.[7][9][10]

Hazard Identification :

-

Causes skin and eye irritation/damage.[5]

-

May cause respiratory irritation.[5]

-

Incompatible with strong acids and strong oxidizing agents.[9]

Handling Procedure :

-

Engineering Controls : Always handle in a well-ventilated area, preferably within a chemical fume hood.[7][9][11] Ensure safety showers and eyewash stations are accessible.[7][9]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety glasses or goggles.

-

A lab coat.[9]

-

-

Dispensing : When transferring the liquid, avoid splashes. If the material is solid, avoid creating dust.

-

Spills : In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.

-

Waste Disposal : Dispose of waste material and empty containers in accordance with local, state, and federal regulations.

Storage :

-

Keep in a cool, dry, and well-ventilated place away from heat or ignition sources.[9][10][11]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Conclusion

This compound is more than just a chemical with a defined structure; it is a versatile tool for the creation of complex, stereochemically defined molecules. A thorough understanding of its physicochemical properties, spectroscopic fingerprints, and chemical reactivity is essential for its effective and safe use in a research and development setting. By employing the logical workflows and validated protocols described herein, scientists can confidently utilize this important chiral building block to advance the frontiers of medicinal chemistry.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Stenutz. 1-methylpiperidin-3-ol. [Link]

-

PubChem. 3-Piperidinol, 1-methyl-. National Center for Biotechnology Information. [Link]

-

LookChem. (3R)-1-methylpiperidin-3-ol. [Link]

- Google Patents.

-

Protheragen. 1-Methylpiperidin-3-Ol. [Link]

-

PubChem. (3R)-1-methylpiperidin-3-ol. National Center for Biotechnology Information. [Link]

-

NIST. Chemistry WebBook, SRD 69. 3-Piperidinol, 1-methyl-. [Link]

Sources

- 1. CAS 62367-59-3: 3-Piperidinol, 1-methyl-, (S)- [cymitquimica.com]

- 2. This compound | C6H13NO | CID 6950810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 1-methylpiperidin-3-ol [stenutz.eu]

- 5. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Piperidinol, 1-methyl- [webbook.nist.gov]

- 7. fishersci.com [fishersci.com]

- 8. (3R)-1-methylpiperidin-3-ol | C6H13NO | CID 6994421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: The Imperative of Stereochemical Precision

An In-Depth Technical Guide to the Structure Elucidation of (S)-1-methylpiperidin-3-ol

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. This compound is a chiral building block whose stereochemistry can profoundly influence the pharmacological and toxicological profile of a final active pharmaceutical ingredient (API).[2][3] The differentiation of one enantiomer from its mirror image is not merely an academic exercise; it is a regulatory and safety imperative.

This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required to confirm the structural identity and, critically, the absolute stereochemistry of this compound. We will move beyond simple data reporting to explore the causality behind experimental choices, presenting a self-validating system of orthogonal techniques that provides an unassailable structural proof. The narrative follows a logical progression from confirming the basic molecular framework to the definitive assignment of the chiral center at the C3 position.

Part 1: Foundational Structure Confirmation via Spectroscopic Analysis

Before interrogating chirality, the foundational molecular structure (constitution) must be confirmed. This is typically performed on the more readily available racemic mixture of 1-methylpiperidin-3-ol.[4][5] These initial analyses provide the baseline data against which the purified enantiomer will be compared.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is employed to determine the molecular weight and characteristic fragmentation pattern. The molecular ion peak [M]+ confirms the compound's mass, while the fragmentation pattern provides corroborating evidence for the piperidine structure.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of 1-methylpiperidin-3-ol in a volatile solvent like methanol.

-

Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or a GC inlet.

-

Ionization: Subject the sample to a standard 70 eV electron beam to induce ionization and fragmentation.

-

Analysis: Scan a mass range of m/z 30-200 to detect the molecular ion and key fragments.

-

Interpretation: Identify the molecular ion peak and correlate major fragment ions to the expected bond cleavages of the N-methylpiperidine ring.

Table 1: Expected EI-MS Fragmentation Data for 1-methylpiperidin-3-ol

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |

| 115 | [C₆H₁₃NO]⁺ | Molecular Ion ([M]⁺), confirms the molecular formula.[5][6] |

| 98 | [M - OH]⁺ | Loss of the hydroxyl radical. |

| 70 | [M - C₂H₅O]⁺ | Fragmentation of the piperidine ring. |

| 57 | [C₃H₇N]⁺ | Common fragment from N-methylated rings. |

| 42 | [C₂H₄N]⁺ | A highly abundant fragment, characteristic of N-methylpiperidines.[4] |

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[7]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a single drop of neat liquid 1-methylpiperidin-3-ol directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking.

Table 2: Key FTIR Vibrational Assignments for 1-methylpiperidin-3-ol

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350-3400 (broad) | O-H stretch | Alcohol (-OH)[4] |

| 2930-2960 | C-H stretch (sp³) | Alkane (piperidine ring & methyl group) |

| 2780-2820 | C-H stretch | N-Methyl group (Bohlmann bands) |

| 1450-1470 | C-H bend | Alkane |

| 1050-1150 | C-O stretch | Secondary Alcohol[4] |

| 1100-1200 | C-N stretch | Tertiary Amine |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are paramount for mapping the carbon-hydrogen framework of the molecule, confirming connectivity through chemical shifts, signal integrations, and coupling patterns.[8]

Table 3: Predicted ¹H and ¹³C NMR Data for 1-methylpiperidin-3-ol (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.80 | m | H-3 (proton on carbon with -OH) |

| ¹H | ~2.80 | m | H-2eq, H-6eq |

| ¹H | ~2.30 | s | N-CH₃ |

| ¹H | ~2.10 | m | H-2ax, H-6ax |

| ¹H | ~1.50-1.90 | m | H-4, H-5 |

| ¹³C | ~65-70 | CH | C-3 |

| ¹³C | ~55-60 | CH₂ | C-2, C-6 |

| ¹³C | ~45-50 | CH₃ | N-CH₃ |

| ¹³C | ~30-35 | CH₂ | C-4 |

| ¹³C | ~20-25 | CH₂ | C-5 |

Part 2: Isomer Resolution - Achieving an Enantiopure Sample

With the molecular constitution confirmed, the next critical phase is the separation of the racemic mixture into its constituent enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method for this task.[9]

A significant challenge for analyzing 1-methylpiperidin-3-ol is its lack of a chromophore, rendering it invisible to standard UV detectors. The expert solution is a pre-column derivatization step to attach a UV-active tag to the molecule. This approach, proven effective for similar non-chromophoric piperidines, not only facilitates detection but can also enhance chiral recognition by the stationary phase.[10]

Caption: Overall workflow for chiral separation.

Protocol: Preparative Chiral HPLC with Pre-column Derivatization

-

Derivatization:

-

In a vial, dissolve 100 mg of racemic 1-methylpiperidin-3-ol in 5 mL of dichloromethane.

-

Add 1.2 equivalents of triethylamine, followed by 1.1 equivalents of p-toluenesulfonyl chloride (PTSC).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the derivatized tosylate.

-

-

Chromatography:

-

Column: Chiralpak AD-H (or similar polysaccharide-based column).

-

Mobile Phase: A polar organic mode solvent system, such as Ethanol with 0.1% diethylamine.[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 228 nm.

-

-

Injection & Fraction Collection: Dissolve the derivatized product in the mobile phase. Perform injections and collect the two separated enantiomeric peaks in distinct fractions.

-

Deprotection (if necessary): Depending on the subsequent analysis, the tosyl group may need to be removed using standard chemical methods to regenerate the pure enantiomeric alcohol.

Part 3: The Definitive Assignment of Absolute Configuration

Method A: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized infrared light.[11][12] As it is exquisitely sensitive to the 3D arrangement of atoms, it provides a unique spectroscopic fingerprint for a specific enantiomer. The absolute configuration is assigned by comparing the experimentally measured VCD spectrum to a spectrum predicted for the (S)-enantiomer using ab initio Density Functional Theory (DFT) calculations.[13][14][15] A positive correlation confirms the assignment.

Caption: Logic of Mosher's method for configuration.

Protocol: Mosher's Ester Synthesis and NMR Analysis

-

Esterification (Two Reactions):

-

Reaction A ((S)-MTPA Ester): To 5 mg of the isolated alcohol in deuterated pyridine (pyridine-d₅), add 1.2 equivalents of (R)-(-)-MTPA chloride.

-

Reaction B ((R)-MTPA Ester): To 5 mg of the isolated alcohol in pyridine-d₅, add 1.2 equivalents of (S)-(+)-MTPA chloride.

-

Allow both reactions to proceed to completion at room temperature in sealed NMR tubes.

-

-

NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both reaction mixtures directly.

-

Data Analysis:

-

Assign the signals for the protons on both sides of the C3 stereocenter (e.g., H-2, H-4, and N-CH₃).

-

Calculate Δδ (δₛ - δᵣ) for each assigned proton.

-

A positive Δδ value for protons on one side of the molecule and negative Δδ for those on the other confirms the configuration based on the established Mosher model.

-

Method C: Single-Crystal X-Ray Crystallography

As the ultimate arbiter of molecular structure, single-crystal X-ray crystallography provides a direct, three-dimensional image of the molecule, unambiguously determining both connectivity and absolute stereochemistry. [16]Its primary limitation is the requirement to grow a high-quality, diffraction-grade single crystal. For a small molecule like this compound, this can be achieved by forming a salt with a chiral, heavy-atom-containing acid (e.g., tartaric acid or a brominated mandelic acid derivative). The presence of the heavy atom enhances anomalous dispersion, allowing for a confident assignment of the absolute structure (indicated by a Flack parameter approaching zero). [17]

Conclusion

The rigorous structure elucidation of this compound is a multi-step, evidence-based process. It begins with foundational spectroscopic techniques (MS, IR, NMR) to confirm the molecular framework and concludes with a suite of advanced, orthogonal methods to assign the absolute configuration. The congruence of results from a chiroptical method like VCD, a chemical derivatization method like Mosher's analysis, and, if obtainable, a definitive X-ray crystal structure provides the highest possible degree of scientific certainty. This meticulous approach ensures that chiral building blocks used in drug development are precisely what they claim to be, safeguarding the integrity of the discovery and development pipeline.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 98016, 3-Piperidinol, 1-methyl-. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6950810, this compound. Available from: [Link].

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6994421, (3R)-1-methylpiperidin-3-ol. Available from: [Link].

-

NIST. 3-Piperidinol, 1-methyl- in NIST Chemistry WebBook. Available from: [Link].

-

LookChem. (3R)-1-methylpiperidin-3-ol. Available from: [Link].

-

Acmec Biochemical. 62367-59-3[this compound]. Available from: [Link].

-

Hoye, T. R., et al. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Available from: [Link].

-

Lemus-Santana, A. A., et al. Crystal structures of two chiral piperidine derivatives. Acta Crystallographica Section E. Available from: [Link].

- Google Patents. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.

-

Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link].

-

Babu, C. V. R., et al. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. Available from: [Link].

-

Chemistry Stack Exchange. How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Available from: [Link].

-

PubChem. 3-Piperidinol, 1-methyl-. Available from: [Link].

-

ResearchGate. X-ray crystal structure of the minor anti -piperidine product 14d. Available from: [Link].

-

Jabłońska, M., et al. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules. Available from: [Link].

-

Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available from: [Link].

-

Bulletin of the Chemical Society of Japan. Identification of Absolute Configuration of Tertiary Alcohols by Combination of Mosher's Method and Conformational Analysis. Available from: [Link].

-

ResearchGate. FTIR spectrum of trichlorobis[1-methyl-3-(2-propyl)-2(3H)-imidazolethione]bismuth(III)-BiCl 3 ( mipit ) 2. Available from: [Link].

-

Wikipedia. Vibrational circular dichroism. Available from: [Link].

-

Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl 2-methyl-6-(methyl-amino)piperidine-4-carboxylates. Available from: [Link].

-

Forster, P. I., et al. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules. Available from: [Link].

-

ResearchGate. Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Available from: [Link].

-

De-León-Rodríguez, L. M. Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews. Available from: [Link].

-

Srebro-Hooper, M., et al. Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy. The Journal of Organic Chemistry. Available from: [Link].

-

Al-Majid, A. M., et al. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules. Available from: [Link].

-

Encyclopedia of Separation Science. Chiral Drug Separation. Available from: [Link].

-

Chirality. Chiral switches versus de novo enantiomerically pure compounds. Available from: [Link].

-

ResearchGate. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Available from: [Link].

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. CAS 62367-59-3: 3-Piperidinol, 1-methyl-, (S)- [cymitquimica.com]

- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 4. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Piperidinol, 1-methyl- [webbook.nist.gov]

- 6. This compound | C6H13NO | CID 6950810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ole.uff.br [ole.uff.br]

- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jascoinc.com [jascoinc.com]

- 12. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 13. spectroscopyeurope.com [spectroscopyeurope.com]

- 14. schrodinger.com [schrodinger.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Foreword: The Strategic Value of Chiral Piperidines in Modern Drug Discovery

An In-Depth Technical Guide to (S)-1-methylpiperidin-3-ol (CAS: 62367-59-3)

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds in pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a versatile three-dimensional framework for engaging biological targets. However, the introduction of stereocenters transforms this simple scaffold into a high-value chiral building block, where stereochemistry dictates efficacy and safety. This guide focuses on a particularly valuable synthon: this compound. Its defined stereochemistry at the C3 position, combined with the functionality of a secondary alcohol and a tertiary amine, makes it a cornerstone intermediate for the synthesis of complex, enantiomerically pure molecules, particularly in the development of novel therapeutics targeting G-protein coupled receptors. This document provides researchers, scientists, and drug development professionals with a technical overview of its properties, state-of-the-art synthesis, analytical validation, and applications, grounded in field-proven insights.

Physicochemical and Structural Properties

This compound is a chiral organic compound typically supplied as a colorless to pale yellow liquid or low-melting solid.[1] Its solubility in water and various organic solvents makes it a versatile reagent in a wide range of reaction conditions.

Chemical Structure

dot graph "chemical_structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial"];

} . Caption: 2D Structure of this compound.

Data Summary Table

| Property | Value | Source |

| CAS Number | 62367-59-3 | [2] |

| Molecular Formula | C₆H₁₃NO | [2] |

| Molecular Weight | 115.17 g/mol | [2] |

| IUPAC Name | (3S)-1-methylpiperidin-3-ol | [2] |

| Synonyms | (S)-3-Hydroxy-1-methylpiperidine, (S)-1-methyl-3-piperidinol | [2] |

| XLogP3 | 0.1 | [2] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Exact Mass | 115.099714038 Da | [3] |

Asymmetric Synthesis: A Chemo-Enzymatic Approach

Achieving high enantiomeric purity is paramount for clinical candidates. While classical resolution of a racemic mixture is possible, modern drug development favors asymmetric synthesis for its efficiency and atom economy. A highly effective and increasingly adopted strategy for producing chiral alcohols is biocatalytic asymmetric reduction, which leverages the exquisite stereoselectivity of enzymes.

Causality of Method Selection: The choice of a ketoreductase (KRED) enzyme-catalyzed reduction is deliberate. KREDs operate under mild, aqueous conditions, obviating the need for cryogenic temperatures or pyrophoric metal hydride reagents common in traditional asymmetric reductions. Most importantly, they can provide exceptionally high enantiomeric excess (ee >99%), which is a critical quality attribute for an active pharmaceutical ingredient (API) intermediate.[4] The following multi-step workflow is a robust pathway to high-purity this compound.

dot graph "synthesis_workflow" { graph [rankdir="LR", bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} . Caption: High-level workflow for the asymmetric synthesis.

Detailed Experimental Protocol: Chemo-Enzymatic Synthesis

This protocol describes a scalable synthesis starting from the commercially available N-Boc-3-piperidone, which provides a stable substrate for the key enzymatic step.

Part 1: Biocatalytic Reduction of N-Boc-3-piperidone [4]

-

System Preparation: To a temperature-controlled vessel, add a phosphate buffer solution (e.g., 100 mM, pH 7.0).

-

Reagent Addition: Add N-Boc-3-piperidone (1 equivalent). Add D-glucose (e.g., 1.1 equivalents) for cofactor regeneration.

-

Cofactor & Enzyme: Add NADP⁺ (e.g., 0.001 equivalents) and glucose dehydrogenase (GDH) for cofactor recycling.

-

Initiation: Initiate the reaction by adding a suitable ketoreductase enzyme that is selective for producing the (S)-alcohol. The reaction is typically stirred at a controlled temperature (e.g., 30 °C).

-

Expert Insight: The KRED enzyme is the critical component that dictates the stereochemical outcome. A screening of commercially available KREDs is often performed at small scale to identify the optimal enzyme for both conversion and enantioselectivity.

-

-

Monitoring & Workup: Monitor the reaction by HPLC until the starting material is consumed. Upon completion, perform a solvent extraction (e.g., with ethyl acetate or methyl tert-butyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-1-Boc-3-hydroxypiperidine.

Part 2: Deprotection and N-methylation

-

Boc Deprotection: Dissolve the crude product from Part 1 in a suitable solvent like 1,4-dioxane or dichloromethane. Add an excess of a strong acid (e.g., 4M HCl in dioxane or trifluoroacetic acid) and stir at room temperature until TLC or LC-MS analysis confirms the removal of the Boc group. Concentrate the mixture in vacuo to obtain the crude (S)-piperidin-3-ol salt.

-

Reductive Amination (N-methylation):

-

Dissolve the crude salt in a solvent such as methanol.

-

Add an aqueous solution of formaldehyde (e.g., 37 wt. %, ~1.2 equivalents).

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or, for a safer and more scalable process, introduce a hydrogenation catalyst (e.g., Pd/C) and conduct the reaction under a hydrogen atmosphere.

-

Expert Insight: The choice of reductive amination conditions is key. Catalytic hydrogenation is often preferred on a larger scale to avoid the toxicity and quench-related issues of borohydride reagents.

-

-

Final Purification: After reaction completion, filter off the catalyst (if used). Adjust the pH of the filtrate to be basic (pH > 10) with aqueous NaOH. Extract the product into an organic solvent (e.g., dichloromethane). Dry the combined organic layers, filter, and concentrate. The final product can be purified by distillation or column chromatography to yield this compound.

Analytical Characterization and Quality Control

Confirming the identity and, crucially, the enantiomeric purity of the final compound is a non-negotiable step in drug development. This requires a combination of spectroscopic and chromatographic techniques.

Protocol 1: Structural Elucidation via Spectroscopy

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field spectrometer (≥400 MHz).

-

Validation: Confirm the presence of all expected signals, including the N-methyl singlet, the methine proton at C3, and the complex multiplets of the ring protons. The integration of the ¹H spectrum should correspond to the 13 protons.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Analyze using an ESI-MS (Electrospray Ionization Mass Spectrometer).

-

Validation: Confirm the presence of the correct molecular ion peak [M+H]⁺ at m/z 116.11.

-

Table of Representative NMR Data (Predicted)

| Assignment | ¹H Shift (ppm) | ¹³C Shift (ppm) |

| N-CH₃ | ~2.3 (s, 3H) | ~46.5 |

| H-3 | ~3.8 (m, 1H) | ~67.0 |

| H-2, H-4, H-5, H-6 | 1.5 - 3.0 (m, 8H) | ~25-60 |

Protocol 2: Enantiomeric Purity Determination via Chiral HPLC[4]

This protocol is a self-validating system for quantifying the stereochemical purity of the product.

-

System & Column: Use an HPLC system equipped with a UV detector. The key component is a chiral stationary phase column, such as a Chiralpak-IC3 (or similar amylose or cellulose-based column).

-

Mobile Phase Preparation: Prepare an isocratic mobile phase typical for normal-phase chiral separations, such as a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

-

Sample Preparation: Prepare a standard of the racemic 1-methylpiperidin-3-ol to establish the retention times of both the (S) and (R) enantiomers. Prepare a dilute solution of the synthesized sample at a known concentration (e.g., 1 mg/mL).

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to confirm separation and identify the peaks for the (R) and (S) enantiomers.

-

Inject the synthesized sample.

-

-

Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

-

Trustworthiness: The method is validated by demonstrating baseline resolution of the two enantiomers in the racemic standard. For drug development, the % ee should typically be >99.5%.

-

Applications in Drug Development: A Scaffold for Muscarinic Antagonists

This compound is a valuable intermediate for synthesizing antagonists of muscarinic acetylcholine receptors (mAChRs), particularly the M2 and M3 subtypes.[5][6] These receptors are involved in regulating the parasympathetic nervous system, and their antagonists are used to treat conditions like chronic obstructive pulmonary disease (COPD), overactive bladder, and irritable bowel syndrome.[6][7]

Mechanism of Action & Structural Role: In many muscarinic antagonists, the chiral 3-hydroxy-piperidine moiety serves two purposes:

-

Scaffold: The piperidine ring provides a rigid, three-dimensional structure that correctly orients larger functional groups toward the binding pocket of the receptor.

-

Key Interaction: The (S)-hydroxyl group often acts as a critical hydrogen bond donor or acceptor, forming a specific interaction with an amino acid residue (e.g., asparagine or tyrosine) in the receptor's active site. This interaction can be essential for high binding affinity and is stereochemically dependent, meaning the (R)-enantiomer would bind less effectively, if at all.

dot graph "drug_synthesis_application" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontcolor="#202124"]; edge [color="#4285F4"];

} . Caption: Role of this compound as a key building block.

Safety and Handling

Based on data for the racemic compound, this compound should be handled with appropriate care.

GHS Hazard Information

| Hazard Code | Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

References

-

Wang, Z., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 98016, 3-Piperidinol, 1-methyl-. Retrieved from [Link]

-

Wrobel, J., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 239. Available at: [Link]

-

Kim, D., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

-

Organic & Biomolecular Chemistry (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Retrieved from [Link]

- Google Patents (n.d.). EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine.

-

ResearchGate (n.d.). Asymmetric synthesis of 2-substituted piperidin-3-ols. Retrieved from: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6994421, (3R)-1-methylpiperidin-3-ol. Retrieved from [Link]

-

PubMed (n.d.). A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold. Retrieved from [Link]

-

Shimadzu (n.d.). Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. Retrieved from [Link]

-

MDPI (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(13), 5081. Available at: [Link]

-

PubMed (n.d.). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6950810, this compound. Retrieved from [Link]

-

ACS Omega (n.d.). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Retrieved from [Link]

-

Thieme (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

PubMed (2010). Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. The Journal of Organic Chemistry, 75(5), 1549-1563. Available at: [Link]

-

PubMed (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2247-2250. Available at: [Link]

-

ResearchGate (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from: [Link]

-

ResearchGate (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. Retrieved from: [Link]

-

MDPI (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Catalysts, 13(4), 703. Available at: [Link]

-

MDPI (2002). Muscarinic Receptor Agonists and Antagonists. Molecules, 7(1), 114-140. Available at: [Link]

-

RSC Publishing (2021). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. Organic & Biomolecular Chemistry. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Muscarinic Antagonists. In: StatPearls [Internet]. Retrieved from [Link]

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. This compound | C6H13NO | CID 6950810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3R)-1-methylpiperidin-3-ol | C6H13NO | CID 6994421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-1-methylpiperidin-3-ol molecular weight

An In-Depth Technical Guide to (S)-1-methylpiperidin-3-ol: Properties, Synthesis, and Applications

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its defined stereochemistry, coupled with the reactivity of its secondary alcohol and tertiary amine functional groups, establishes it as a valuable chiral building block for the development of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of its physicochemical properties, with a primary focus on its molecular weight, explores the critical role of its stereochemistry, details a representative synthetic protocol, and discusses its applications in modern drug discovery and development. Safety and handling protocols are also outlined to ensure its proper use in a research environment.

Core Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. For this compound, these properties are essential for designing synthetic routes, predicting metabolic pathways, and understanding its interactions with biological targets. The molecular weight, in particular, is a cornerstone for all stoichiometric calculations.

Below is a summary of its key quantitative data.

| Property | Value | Source |

| Molecular Weight | 115.17 g/mol | [1][2] |

| Molecular Formula | C₆H₁₃NO | [1][3][4] |

| Monoisotopic Mass | 115.099714038 Da | [1][5] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| IUPAC Name | (3S)-1-methylpiperidin-3-ol | [1] |

| CAS Number | 62367-59-3 | [1][3][6] |

| Solubility | Soluble in water and various organic solvents | [3] |

dot

Sources

- 1. This compound | C6H13NO | CID 6950810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 62367-59-3: 3-Piperidinol, 1-methyl-, (S)- [cymitquimica.com]

- 4. 1-Methylpiperidin-3-Ol - Protheragen [protheragen.ai]

- 5. (3R)-1-methylpiperidin-3-ol | C6H13NO | CID 6994421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-1-Methyl-piperidin-3-ol | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Physical Characteristics of (S)-1-Methylpiperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-methylpiperidin-3-ol, a chiral piperidine derivative, is a significant building block in medicinal chemistry and pharmaceutical development. Its rigid heterocyclic scaffold and stereospecific hydroxyl group make it a valuable synthon for creating complex molecules with precise three-dimensional architectures, which is often critical for biological activity. Understanding the fundamental physical characteristics of this compound is paramount for its effective use in synthesis, process development, and quality control. This guide provides a comprehensive overview of the core physical properties of this compound, details the experimental methodologies for their determination, and explains the scientific principles underpinning these characterization techniques.

Core Molecular and Physical Properties

The identity and purity of a chemical entity are established through its unique set of physical and chemical properties. For a chiral molecule like this compound, chiroptical properties such as optical rotation are as fundamental as its melting or boiling point.

Table 1: Summary of Physical and Chemical Properties for this compound

| Property | Value | Source(s) |

| IUPAC Name | (3S)-1-methylpiperidin-3-ol | [1] |

| CAS Number | 62367-59-3 | [1] |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | 78-80 °C @ 15 Torr (for (R)-enantiomer) | |

| Solubility | Soluble in water and various organic solvents | [2] |

| Density (Predicted) | 1.005 ± 0.06 g/cm³ | |

| pKa (Predicted) | 14.95 ± 0.20 | |

| Optical Rotation, [α]D | Data not available in searched sources |

Stereochemistry and Chiroptical Properties: The Signature of Chirality

The defining characteristic of this compound is its chirality, centered at the C3 position of the piperidine ring. This stereocenter dictates that the molecule will rotate plane-polarized light, a property known as optical activity.

Optical Rotation

The specific rotation, [α]D, is a fundamental physical constant for a chiral substance and is a critical parameter for confirming the enantiomeric purity of a sample. It is defined as the observed angle of optical rotation when plane-polarized light (typically the sodium D-line, 589.3 nm) is passed through a sample of 1 g/mL concentration in a 1-decimeter path length tube.[3][4]

The direction of rotation is denoted as dextrorotatory (+) or levorotatory (-). While the "(S)" designation is based on the Cahn-Ingold-Prelog priority rules, the direction of optical rotation must be determined experimentally and cannot be predicted from the stereochemical descriptor.

Experimental Protocol: Determination of Specific Rotation

The accurate measurement of optical rotation is performed using a polarimeter. The choice of solvent is crucial, as it can influence the magnitude and even the direction of rotation.

Methodology:

-

Sample Preparation: Prepare a solution of this compound of a precisely known concentration (c, in g/mL) using a suitable solvent (e.g., methanol, chloroform, or water).

-

Instrument Calibration: Calibrate the polarimeter by measuring the optical rotation of a blank (the pure solvent) in the sample cell and setting this value to zero.

-

Measurement: Fill the polarimeter cell (of a known path length, l, in decimeters) with the sample solution, ensuring no air bubbles are present in the light path.

-

Data Acquisition: Measure the observed angle of rotation (α) at a specified temperature (T) and wavelength (λ, typically the sodium D-line).

-

Calculation: Calculate the specific rotation using the formula: [α]ᵀλ = α / (l × c)

Causality Behind Experimental Choices:

-

Solvent and Concentration: The choice of an appropriate solvent is critical as molecular interactions between the solute and solvent can influence the observed rotation. A concentration that gives a reading within the linear range of the instrument (typically between 0.1° and 1.0°) is chosen to ensure accuracy.

-

Temperature Control: Optical rotation can be temperature-dependent. Therefore, maintaining a constant, specified temperature (e.g., 20°C or 25°C) is essential for reproducibility and comparison with literature values.[3]

Workflow for Optical Rotation Measurement

Caption: Workflow for determining the specific optical rotation of a chiral compound.

Thermal Properties: Defining Physical State and Purity

The melting and boiling points are critical physical properties that define the physical state of a substance at a given temperature and pressure. They are also sensitive indicators of purity.

Melting Point

For crystalline solids, the melting point is the temperature at which it transitions to a liquid. A pure substance typically exhibits a sharp melting point range (0.5-1.0°C).[5][6] Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[6] Since this compound is described as a liquid or solid, its melting point is likely near ambient temperature.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a standard and reliable technique for determining the melting point of a solid.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and, if necessary, finely powdered.[7]

-

Loading: Tap the open end of a capillary tube into the sample powder to load a small amount (2-3 mm height). Pack the sample into the sealed end of the tube by tapping or dropping it through a long glass tube.[7]

-

Heating: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[5][6]

-

Determination:

-

Heat the sample rapidly to about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[5]

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Record the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

-

Causality Behind Experimental Choices:

-

Slow Heating Rate: A slow heating rate near the melting point is crucial. If heated too quickly, the thermometer reading will lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting point range.[5]

-

Proper Packing: A well-packed sample ensures uniform heat transfer throughout the solid, leading to a more accurate and sharper melting range.

Workflow for Melting Point Determination

Caption: Step-by-step workflow for capillary melting point determination.

Spectroscopic Characterization: A Molecular Fingerprint

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound. The combination of NMR, IR, and Mass Spectrometry provides a unique "fingerprint" for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and can provide information about the stereochemistry.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the N-methyl group, the proton on the carbon bearing the hydroxyl group (the stereocenter), and the various methylene protons on the piperidine ring. Their chemical shifts, integration values, and coupling patterns confirm the structure.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule, confirming the absence of molecular symmetry.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong, broad absorption band characteristic of the O-H stretching vibration of the alcohol group, typically appearing in the region of 3200-3600 cm⁻¹.[8] The spectrum will also feature C-H stretching vibrations around 2800-3000 cm⁻¹ and C-O stretching around 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 115). The fragmentation pattern provides further structural confirmation.

Experimental Protocol: General Spectroscopic Analysis

Methodology:

-

NMR Sample Preparation:

-

Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

The solution must be homogeneous and free of particulate matter.

-

Transfer the solution to a 5 mm NMR tube.

-

-

FTIR Analysis (ATR Method):

-

Obtain a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Place a small drop of the liquid sample (or a small amount of the solid) directly onto the ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically generate the absorbance or transmittance spectrum.

-

-

MS Analysis (Direct Infusion ESI or GC-MS):

-

For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol) and inject it into the gas chromatograph, which separates the sample before it enters the mass spectrometer.

-

The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio.

-

Workflow for Structural Characterization

Caption: Integrated workflow for the spectroscopic characterization of a compound.

Conclusion

The physical characterization of this compound relies on a suite of complementary analytical techniques. While fundamental properties like molecular weight and formula provide a basic identity, it is the combination of thermal analysis, chiroptical measurements, and comprehensive spectroscopic data that creates a complete and robust profile. For drug development professionals and synthetic chemists, this detailed characterization is not merely an academic exercise; it is a self-validating system that ensures the identity, purity, and stereochemical integrity of the material, which is foundational to reproducible research and the development of safe and effective pharmaceuticals.

References

- Leonard, N. J.; Simet, L. E. The Synthesis of 1-Methyl-3-piperidone. Journal of the American Chemical Society. 1955, 77 (10), 2855–2857. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01615a058]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 6950810, this compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6950810]

- Westlab Canada. Measuring the Melting Point. 2023. [URL: https://www.westlab.com/blogs/news/measuring-the-melting-point]

- University of Calgary. Melting point determination. [URL: https://chem.ucalgary.

- SSERC. Melting point determination. [URL: https://www.sserc.org.

- digicollections.net. 1.4 Determination of optical rotation and specific rotation. [URL: http://digicollections.net/medicinedocs/index/assoc/h/plugin/10/10.3.5.html]

- Japanese Pharmacopoeia. Optical Rotation Determination. [URL: https://www.pmda.go.jp/files/000216258.pdf#page=12]

- Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. 2022. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.

- Ananikov, V. P.; Orlov, N. V. NMR analysis of chiral alcohols and amines: development of environmentally benign "in tube" procedure with high efficiency and improved detection limit. Green Chemistry. 2011, 13, 2034-2041. [URL: https://www.researchgate.net/publication/232219754_NMR_Analysis_of_Chiral_Alcohols_and_Amines_Development_of_Environmentally_Benign_In_Tube_Procedure_with_High_Efficiency_and_Improved_Detection_Limit]

- Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. 2017. [URL: https://www.masterorganicchemistry.

- JoVE. Video: Melting Points - Procedure. 2020. [URL: https://www.jove.com/v/10222/melting-points-procedure]

- CymitQuimica. CAS 62367-59-3: 3-Piperidinol, 1-methyl-, (S)-. [URL: https://www.cymitquimica.com/cas/62367-59-3]

- Analytical Testing Labs. Optical Rotation Determinations. [URL: https://www.analyticallabs.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 98016, 3-Piperidinol, 1-methyl-. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/98016]

- Haryanto, A.; et al. How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. 2019, 4(1), 122-143. [URL: http://ejournal.upi.edu/index.php/ijost/article/view/15238]

- Organomation. NMR Sample Preparation: The Complete Guide. [URL: https://www.organomation.

- US Pharmacopeia (USP). FAQs: <781> Optical Rotation. [URL: https://www.usp.

- Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [URL: https://www.cif.iastate.

- ChemicalBook. 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/3554-74-3_13CNMR.htm]

- NIST. WebBook for 3-Piperidinol, 1-methyl-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3554743]

- Smolecule. Buy (3R)-1-methylpiperidin-3-ol. 2023. [URL: https://www.smolecule.com/cas-28808-26-6.html]

Sources

- 1. This compound | C6H13NO | CID 6950810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-methylpiperidin-3-ol [stenutz.eu]

- 4. 3-Piperidinol, 1-methyl- [webbook.nist.gov]

- 5. 3-Piperidinol, 1-methyl- [webbook.nist.gov]

- 6. 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR spectrum [chemicalbook.com]

- 7. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

(S)-1-Methylpiperidin-3-ol: A Chiral Synthon with Latent Cholinergic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-1-Methylpiperidin-3-ol, a chiral piperidine derivative, has carved a significant niche in medicinal chemistry, primarily as a versatile stereospecific building block for a diverse array of pharmacologically active agents. While its intrinsic biological activity is not extensively documented, its structural motifs suggest a potential for interaction with cholinergic systems. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, stereoselective synthesis, and its pivotal role in the development of therapeutic candidates targeting a range of diseases. We will delve into the causality behind its use in synthetic strategies and provide detailed experimental frameworks for assessing the biological activity of its derivatives, particularly focusing on cholinergic receptor interactions.

Introduction: The Strategic Importance of a Chiral Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for optimizing drug-receptor interactions. The introduction of a hydroxyl group and a methyl group on the piperidine ring, as in 1-methylpiperidin-3-ol, further enhances its utility by providing handles for chemical modification and influencing its pharmacokinetic profile.

The chirality of this compound is of paramount importance. Stereochemistry is a critical determinant of biological activity, with enantiomers often exhibiting significantly different pharmacological and toxicological profiles. The (S)-configuration at the 3-position of the piperidine ring provides a unique three-dimensional arrangement that can be exploited for enantioselective interactions with biological targets.[2]

This guide will first elucidate the fundamental properties and synthesis of this compound. Subsequently, it will explore its primary application as a chiral synthon, providing examples of the biologically active molecules derived from it. Finally, we will outline detailed protocols for investigating the potential, albeit underexplored, intrinsic biological activity of this compound, with a focus on its putative cholinergic properties.

Physicochemical Properties and Stereoselective Synthesis

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in research and development.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [3] |

| Molecular Weight | 115.17 g/mol | [3] |

| CAS Number | 62367-59-3 | [3] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Boiling Point | 76-78 °C at 11 mmHg | [4] |

| Density | 0.999 g/mL at 25 °C | [4] |

| Refractive Index | 1.4740 | [4] |

| Solubility | Fully miscible in water | [5] |

| LogP | 0.01080 | [1] |

Stereoselective Synthesis: The Gateway to Enantiopurity

The synthesis of enantiomerically pure this compound is crucial for its application in medicinal chemistry. Several synthetic strategies have been developed to achieve high enantiomeric excess. A common and effective method involves the asymmetric reduction of the corresponding prochiral ketone, 1-methyl-3-piperidone.

Conceptual Workflow for Asymmetric Reduction:

Figure 1: Asymmetric synthesis of this compound.

Detailed Experimental Protocol: Asymmetric Reduction of 1-Methyl-3-piperidone

This protocol is a representative example and may require optimization based on the specific chiral catalyst and reaction conditions.

-

Reactor Setup: A clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is assembled.

-

Inert Atmosphere: The flask is purged with dry nitrogen to ensure an inert atmosphere, which is critical for the stability and reactivity of many chiral catalysts and reducing agents.

-

Catalyst Preparation: The chiral catalyst (e.g., a chiral oxazaborolidine catalyst like (R)-CBS-oxazaborolidine) is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF)) inside the flask.

-

Reducing Agent Addition: A solution of a reducing agent (e.g., borane-dimethyl sulfide complex) in the same anhydrous solvent is added dropwise to the catalyst solution at a controlled temperature (typically between -20 °C and 0 °C). This pre-complexation step is crucial for achieving high enantioselectivity.

-

Substrate Addition: A solution of 1-methyl-3-piperidone in the anhydrous solvent is then added slowly to the reaction mixture, maintaining the low temperature. The slow addition helps to control the reaction rate and prevent side reactions.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a protic solvent, such as methanol, at low temperature to decompose any excess reducing agent.

-

Work-up: The reaction mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an aqueous acid solution (e.g., 1 M HCl) and an organic solvent (e.g., diethyl ether) to remove the chiral catalyst. The aqueous layer is then basified (e.g., with 2 M NaOH) to a pH > 10 to deprotonate the product.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the this compound.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography to yield the highly enantiopure this compound.

-

Chiral Purity Analysis: The enantiomeric excess of the final product is determined using chiral HPLC or chiral gas chromatography.

Role as a Chiral Synthon in Drug Development

The primary and well-established utility of this compound lies in its role as a chiral building block for the synthesis of more complex and potent drug candidates. Its stereocenter is incorporated into the final molecule, imparting the desired chirality for selective interaction with biological targets.

Logical Flow of this compound in Drug Synthesis:

Figure 2: Synthetic utility of this compound.

Precursor to Muscarinic Receptor Ligands

The 3-hydroxypiperidine motif is a key structural element in many ligands targeting muscarinic acetylcholine receptors (mAChRs). The hydroxyl group can act as a hydrogen bond donor or acceptor, crucial for binding to the receptor's active site. The stereochemistry at this position significantly influences binding affinity and selectivity across the five mAChR subtypes (M1-M5).

While direct binding data for this compound is scarce, its structural similarity to known muscarinic ligands suggests it could serve as a valuable scaffold for developing novel M1-selective agonists for the treatment of cognitive deficits in Alzheimer's disease or schizophrenia.[6]

Synthesis of Nicotinic Acetylcholine Receptor Modulators

Piperidine derivatives have also been extensively studied as modulators of nicotinic acetylcholine receptors (nAChRs).[7][8] The nitrogen atom of the piperidine ring is typically protonated at physiological pH, allowing for a key cation-π interaction with aromatic residues in the nAChR binding pocket.[9] this compound can be used to synthesize nAChR ligands where the stereochemistry of the hydroxyl group can fine-tune the interaction with the receptor and influence the functional outcome (agonist, antagonist, or allosteric modulator).

Building Block for Other Therapeutic Agents

Beyond cholinergic targets, this compound has been utilized in the synthesis of compounds with diverse biological activities. For instance, it has been incorporated into novel anti-tuberculosis agents.[10]

Investigating the Intrinsic Biological Activity: A Framework for Discovery

Despite its widespread use as a synthetic intermediate, the intrinsic pharmacological profile of this compound remains largely uncharted. The following sections provide a detailed framework of experimental protocols to elucidate its potential biological activity, with a focus on cholinergic receptors.

Muscarinic Receptor Binding Assays

These assays are designed to determine the affinity of this compound for the different muscarinic receptor subtypes.

Workflow for Radioligand Binding Assay:

Figure 3: Radioligand binding assay workflow.

Detailed Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing one of the human muscarinic receptor subtypes (M1-M5). This is typically done by cell lysis and centrifugation to isolate the membrane fraction.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Reaction Mixture: In a 96-well plate, set up the following reaction mixtures:

-

Total Binding: Cell membranes, a known concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known muscarinic antagonist (e.g., atropine) to saturate the receptors.

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays for Cholinergic Receptors

Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at cholinergic receptors.

4.2.1. Calcium Flux Assay for Gq-coupled Muscarinic Receptors (M1, M3, M5)

Detailed Protocol:

-

Cell Culture: Plate cells expressing the M1, M3, or M5 receptor subtype in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye will increase its fluorescence intensity upon binding to intracellular calcium.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include a known muscarinic agonist (e.g., carbachol) as a positive control.

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, suggesting an agonistic effect.

-

Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

4.2.2. Electrophysiology Assay for Nicotinic Receptors

Detailed Protocol:

-

Cell Culture: Use cells (e.g., Xenopus oocytes or mammalian cell lines) expressing the desired nAChR subtype.

-

Patch-Clamp Recording: Use the whole-cell patch-clamp technique to measure the ion currents flowing through the nAChR channels.

-

Agonist Application: Apply a known nAChR agonist (e.g., acetylcholine or nicotine) to the cell to elicit a baseline current.

-

Test Compound Application: Apply this compound to the cell to see if it elicits a current (agonist effect) or inhibits the agonist-induced current (antagonist effect).

-

Data Analysis: Analyze the changes in the current amplitude and kinetics to characterize the functional activity of the compound and determine its EC₅₀ or IC₅₀.

Conclusion and Future Directions

This compound is a compound of significant interest in medicinal chemistry, primarily due to its utility as a chiral synthon. Its stereodefined structure has enabled the synthesis of a variety of complex molecules with promising therapeutic potential. While its own biological activity has not been a primary focus of research, its structural features suggest a latent potential for interaction with cholinergic receptors.

The experimental frameworks provided in this guide offer a clear path for researchers to systematically investigate the intrinsic pharmacology of this compound. Such studies are warranted, as a deeper understanding of its biological profile could unveil new therapeutic applications for this readily accessible chiral molecule and its derivatives. Future research should focus on a comprehensive screening of this compound against a panel of receptors and enzymes to fully elucidate its biological activity and unlock its full potential in drug discovery.

References

-

Sun, D., Scherman, M. S., Jones, V., Hurdle, J. G., Woolhiser, L. K., Knudson, S. E., Lenaerts, A. J., Slayden, R. A., McNeil, M. R., & Lee, R. E. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588–3594. [Link]

-

England, P. M., Lester, H. A., & Dougherty, D. A. (2002). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 99(19), 12511–12516. [Link]

-

López, E., et al. (2017). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 8, 83. [Link]

-

Wang, L., et al. (2020). Synthesis and Biological Evaluation of Novel σ1 Receptor Ligands for Treating Neuropathic Pain: 6-Hydroxypyridazinones. Journal of Medicinal Chemistry, 63(17), 9346–9365. [Link]

-

Rojas-Hernández, S., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(11), 3374. [Link]

-

Abood, L. G., & Grassi, S. (1988). Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. Neurochemical Research, 13(2), 171–176. [Link]

-

Abd-El-Aziz, A. S., et al. (2000). Evaluation of 4-methylpiperidine Analogs of hemicholinium-3. Medicinal Chemistry Research, 10(1), 1-13. [Link]